molecular formula C20H18N2O5 B5701884 Ethyl 2-(3-(1,3-dioxoisoindolin-2-yl)propanamido)benzoate

Ethyl 2-(3-(1,3-dioxoisoindolin-2-yl)propanamido)benzoate

Cat. No.: B5701884
M. Wt: 366.4 g/mol
InChI Key: AHOFADQSCCHIRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-(1,3-dioxoisoindolin-2-yl)propanamido)benzoate (CID: 989237) is a high-purity chemical compound with the molecular formula C20H18N2O5 and a molecular weight of 366.37 g/mol . This benzoate derivative features a phthalimide (1,3-dioxoisoindolin) moiety, a functional group of significant interest in medicinal chemistry and chemical biology for its diverse biological activities. The structural architecture of this molecule, characterized by its specific SMILES notation CCOC(=O)C1=CC=CC=C1NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O , makes it a valuable intermediate in organic synthesis and drug discovery efforts. Researchers utilize this compound primarily as a key building block for the development of novel therapeutic agents. The presence of the phthalimide group is noteworthy, as indole and phthalimide-based scaffolds are extensively researched for their wide spectrum of pharmacological properties, including potential antiviral, anti-inflammatory, and anticancer activities, as documented in the scientific literature . The compound serves as a crucial precursor in the synthesis of more complex molecules for biochemical probing. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can access analytical data, including predicted collision cross-section values for various adducts such as [M+H]+ (367.12886 m/z, 184.3 Ų) and [M+Na]+ (389.11080 m/z, 191.0 Ų), to facilitate characterization via mass spectrometry . For specific handling, storage, and safety information, please refer to the available Safety Data Sheet.

Properties

IUPAC Name

ethyl 2-[3-(1,3-dioxoisoindol-2-yl)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-2-27-20(26)15-9-5-6-10-16(15)21-17(23)11-12-22-18(24)13-7-3-4-8-14(13)19(22)25/h3-10H,2,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOFADQSCCHIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-(1,3-dioxoisoindolin-2-yl)propanamido)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(1,3-dioxoisoindolin-2-yl)propanamido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of ethyl 2-(3-(1,3-dioxoisoindolin-2-yl)propanamido)benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Derivatives

Ethyl 2-(3-(1,3-dioxoisoindolin-2-yl)propanamido)benzoate shares structural similarities with ethyl benzoate derivatives reported in the Molecules study (2011) . Key differences lie in the substituents and linking groups (Table 1):

Compound ID Substituent Group Linker Type Biological Activity (Reported)
This compound 1,3-dioxoisoindolin-2-yl Propanamido Antiepileptic (inferred from structural class)
I-6230 Pyridazin-3-yl Phenethylamino Not specified in evidence
I-6232 6-Methylpyridazin-3-yl Phenethylamino Not specified in evidence
I-6273 Methylisoxazol-5-yl Phenethylamino Not specified in evidence
I-6373 3-Methylisoxazol-5-yl Phenethylthio Not specified in evidence
I-6473 3-Methylisoxazol-5-yl Phenethoxy Not specified in evidence

The phthalimide group in the target compound distinguishes it from the pyridazine and isoxazole derivatives in the Molecules study. The propanamido linker may enhance conformational flexibility compared to the rigid phenethylamino/thio/ethoxy linkers in I-6230–I-6473.

Functional Analogues in Phthalimide-Based Therapeutics

The compound’s closest functional analogues are 2-(1,3-dioxoisoindolin-2-yl)-N,3-diphenylpropanamide derivatives, which exhibit antiepileptic activity in preclinical models . Unlike these analogues, which feature an amide bond at the benzoate position, the ethyl ester in the target compound may improve membrane permeability due to increased lipophilicity.

Comparison with Complex Propanamido-Linked Derivatives

The 2023 European patent application describes a highly branched intermediate with multiple acetylsulfanylpropanamido groups . While both compounds utilize propanamido linkers, the patent compound’s sulfanyl and azido functionalities suggest applications in bioconjugation or polymer chemistry, contrasting with the phthalimide-based therapeutic focus of the target compound.

Research Findings and Pharmacological Implications

  • Synthetic Accessibility : The target compound’s synthesis aligns with established protocols for phthalimide derivatives, leveraging carbodiimide coupling agents for amide bond formation .
  • Structure-Activity Relationship (SAR) : The phthalimide moiety is critical for central nervous system (CNS) activity, as seen in antiepileptic derivatives . Replacing this group with pyridazine or isoxazole (as in I-6230–I-6473) likely shifts biological targets, though specific data are unavailable .
  • Metabolic Stability : The ethyl benzoate ester may enhance oral bioavailability compared to carboxylate salts but could reduce in vivo half-life due to esterase-mediated hydrolysis.

Biological Activity

Ethyl 2-(3-(1,3-dioxoisoindolin-2-yl)propanamido)benzoate is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes an isoindoline moiety, which is known for its diverse pharmacological effects. The molecular formula is C19H20N2O4C_{19}H_{20}N_2O_4, with a molecular weight of approximately 336.38 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological evaluation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the isoindoline structure. For instance, derivatives of dioxoisoindoline have shown promising activity against various cancer cell lines. In particular, a series of benzimidazole-dioxoisoindoline conjugates demonstrated significant inhibitory effects on vascular endothelial growth factor receptor 2 (VEGFR-2) and fibroblast growth factor receptor 1 (FGFR-1), with inhibition percentages exceeding 80% at concentrations of 10 μM .

Compound ID% Inhibition of VEGFR-2% Inhibition of FGFR-1
8l87.61 ± 5.1884.20 ± 7.43
8m80.69 ± 6.4176.83 ± 5.06

These findings suggest that this compound may also exhibit similar anticancer properties due to its structural similarities with these active compounds.

Antimicrobial Activity

The antimicrobial properties of isoindoline derivatives have been explored in various studies. For example, compounds with similar structures have been investigated for their ability to inhibit the growth of bacterial strains and fungi. The presence of the dioxoisoindoline unit is believed to enhance the interaction with microbial targets, leading to increased efficacy against resistant strains.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound may inhibit key kinases involved in cell proliferation and survival pathways, similar to other isoindoline derivatives.
  • Induction of Apoptosis : Studies have shown that certain isoindoline compounds can induce apoptosis in cancer cells by activating intrinsic pathways that lead to cell death.
  • Cell Cycle Arrest : Compounds related to this compound have been reported to cause cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell division .

Study on Antiproliferative Effects

A study investigating the antiproliferative effects of dioxoisoindoline derivatives on NCI cancer cell lines reported that some compounds exhibited growth inhibitory activity reaching up to 89.75% . This suggests that this compound could potentially possess similar effects and warrants further investigation.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of isoindoline derivatives has revealed that modifications to the substituents on the isoindoline ring can significantly influence biological activity. For instance, substituents that enhance hydrophobic interactions or facilitate hydrogen bonding have been shown to improve potency against specific targets .

Q & A

Q. What are the key functional groups in Ethyl 2-(3-(1,3-dioxoisoindolin-2-yl)propanamido)benzoate, and how do they influence reactivity?

The compound features three critical functional groups:

  • 1,3-Dioxoisoindolin-2-yl (phthalimide) : Electron-withdrawing properties enhance electrophilicity at adjacent carbons, facilitating nucleophilic substitutions or cyclization reactions.
  • Propanamido linker : The amide bond contributes to hydrogen bonding, which is crucial for interactions with biological targets (e.g., enzymes or receptors).
  • Ethyl benzoate ester : Hydrolytically labile under basic or enzymatic conditions, making it a potential prodrug candidate. These groups collectively enable diverse reactivity in synthetic modifications and biological applications .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms structural integrity (e.g., amide proton resonance at δ 6.5–8.5 ppm, ester carbonyl at ~170 ppm).
  • Infrared Spectroscopy (IR) : Identifies carbonyl stretches (phthalimide: ~1770 cm⁻¹; ester: ~1720 cm⁻¹; amide: ~1650 cm⁻¹).
  • Mass Spectrometry (MS) : Determines molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays).
  • X-ray Crystallography : Resolves stereochemical details if crystalline derivatives are available .

Advanced Questions

Q. How can researchers optimize multi-step synthesis of this compound when encountering conflicting yield data?

Conflicting yields often arise from:

  • Reaction conditions : Temperature (e.g., 0–60°C tolerance for amide coupling), solvent polarity (DMF vs. THF), or catalyst loading (e.g., HATU vs. EDCI for carbodiimide-mediated couplings).
  • Purification challenges : Use preparative HPLC or recrystallization to isolate intermediates.
  • Side reactions : Monitor by TLC/HPLC and adjust protecting groups (e.g., Fmoc for amines). Methodological approach :
  • Apply Design of Experiments (DoE) to identify critical variables.
  • Use kinetic studies to optimize reaction time and stoichiometry .

Q. How can contradictions in reported biological activity data be systematically resolved?

Contradictions may stem from:

  • Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%).
  • Compound stability : Test hydrolytic degradation (e.g., ester hydrolysis in PBS at pH 7.4) via LC-MS.
  • Stereochemical effects : Compare enantiopure vs. racemic forms using chiral HPLC. Validation steps :
  • Reproduce assays in triplicate with internal controls.
  • Use orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to confirm target engagement .

Q. What strategies are effective for probing structure-activity relationships (SAR) in derivatives of this compound?

  • Functional group modifications :
  • Replace the ethyl ester with methyl or tert-butyl esters to alter hydrolysis rates.
  • Substitute the phthalimide with succinimide or maleimide to modulate electron density.
    • Bioisosteric replacements : Swap the benzoate with heterocyclic esters (e.g., thiophene) to enhance solubility.
    • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like kinases or proteases.
      Data interpretation : Corrogate IC50 values with computational models (e.g., QSAR) to prioritize derivatives .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for intermediates?

  • Root causes :
  • Impure starting materials (validate via NMR/HPLC).
  • Side reactions (e.g., over-alkylation during propanamido formation).
    • Mitigation :
  • Use inline IR or reaction calorimetry to monitor reaction progress.
  • Compare alternative routes (e.g., microwave-assisted vs. conventional heating).
    • Documentation : Report detailed reaction logs, including failed attempts, to guide reproducibility .

Methodological Resources

  • Synthetic protocols : Refer to multi-step pathways in (Table 1) for stepwise optimization.
  • Analytical standards : Cross-validate spectral data with PubChem entries () or crystallographic databases ().
  • Biological assay design : Align with protocols for related phthalimide-containing compounds in and benzothiazole hybrids in .

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